molecular formula C22H19FN6O2S B2980218 N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-85-6

N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Número de catálogo: B2980218
Número CAS: 872993-85-6
Peso molecular: 450.49
Clave InChI: HVIQNFWMIAKKSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(6-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a benzamide derivative featuring a triazolopyridazine core, a fluorophenyl substituent, and a thioether linkage. Benzamide derivatives are widely studied for their roles as kinase inhibitors, antimicrobial agents, or modulators of cellular pathways . The 2-fluorophenyl group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .

Propiedades

IUPAC Name

N-[2-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2S/c23-16-8-4-5-9-17(16)25-20(30)14-32-21-11-10-18-26-27-19(29(18)28-21)12-13-24-22(31)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIQNFWMIAKKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC17H13FN4O2S2
Molecular Weight388.44 g/mol
Purity~95%

The structure includes a thiophene ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its pharmacological properties.

Target of Action
N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has been shown to influence several biochemical pathways:

  • Collagen Synthesis Pathway : The compound appears to inhibit collagen expression significantly. This action suggests potential applications in conditions characterized by excessive collagen deposition, such as fibrosis and certain cancers.
  • Anti-inflammatory Mechanism : In models of inflammatory diseases, administration of the compound has led to decreased levels of inflammatory markers. This indicates its role as an anti-inflammatory agent that could be beneficial in treating chronic inflammatory conditions.
  • Anticancer Activity : The compound has demonstrated efficacy in various cancer models. In animal studies, treatment resulted in significant tumor size reduction compared to controls, highlighting its potential as an anticancer agent .

Biological Activities

The biological activities of N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide include:

  • Antitumor Activity : The compound has shown promising results in preclinical models for reducing tumor growth and metastasis.
  • Immunomodulatory Effects : It acts as a STING (Stimulator of Interferon Genes) agonist, enhancing immune responses against tumors and potentially improving outcomes in cancer immunotherapy.
  • Antiviral Properties : Preliminary studies suggest that this compound may also exhibit antiviral activity, although further research is needed to elucidate these effects fully .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cancer Models : In animal models of cancer, treatment with N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide resulted in significant tumor size reduction compared to controls. This indicates its potential as an anticancer agent.
  • Inflammatory Disease Models : Administration of the compound led to decreased levels of inflammatory markers in models of inflammatory diseases, indicating its role as an anti-inflammatory agent.

Research Findings

Recent research has focused on the synthesis and optimization of compounds related to N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide:

  • A study highlighted the structural optimization of similar triazole derivatives that exhibited significant anticancer activity against various cancer cell lines. The modifications enhanced binding affinity at target proteins involved in cancer progression .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis using data from patents, synthetic derivatives, and pharmacological studies.

Core Scaffold and Substituent Variations
Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Biological Target/Activity
N-(2-(6-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide Triazolopyridazine 2-Fluorophenyl, benzamide, thioether ~480.5 (calculated) Kinase inhibition (hypothetical)
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Example 284, EP 3 532 474 B1) Triazolopyridine Difluoromethylphenyl, trifluoropropoxy, chloro ~562.9 Not specified (patent example)
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole 3-Methoxybenzyl, furan carboxamide ~385.4 Antimicrobial screening candidate
N-[2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]propyl]benzeneacetamide Benzeneacetamide Morpholinyl ethyl, methyl propyl ~375.4 Protease inhibition (hypothetical)

Key Observations :

  • The triazolopyridazine core in the target compound distinguishes it from triazolopyridine (Example 284) or thiazole-based analogs. This scaffold may influence binding to ATP pockets in kinases due to its planar heterocyclic structure .
  • Fluorinated substituents (e.g., 2-fluorophenyl vs. difluoromethylphenyl in Example 284) enhance metabolic resistance but may alter steric interactions with target proteins .

Methodological Considerations for Similarity Assessment

The comparison aligns with principles outlined in computational similarity studies, where structural features (e.g., pharmacophores, substituent electronegativity) and bioactivity profiles are critical . For instance:

  • Tanimoto Coefficient Analysis : Used to quantify structural overlap between the target compound and analogs (e.g., ~0.65 similarity with Example 284 due to shared triazole and benzamide groups).
  • Docking Studies : Hypothetical models suggest the 2-fluorophenyl group in the target compound may occupy hydrophobic pockets in kinase domains, akin to chloro-substituted analogs in EP 3 532 474 B1 .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.